(5Z)-3-(furan-2-ylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(furan-2-ylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core with a thioxo group at position 2, a furan-2-ylmethyl substituent at position 3, and a 4-methoxybenzylidene moiety at position 5 in the Z-configuration . Rhodanine derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The structural uniqueness of this compound lies in its electron-rich aromatic substituents (furan and methoxybenzylidene), which may enhance its bioactivity and binding affinity to biological targets .
Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c1-19-12-6-4-11(5-7-12)9-14-15(18)17(16(21)22-14)10-13-3-2-8-20-13/h2-9H,10H2,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKOVQLPNZDIAI-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with 4-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation process. The reaction mixture is then heated under reflux conditions to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioxo (C=S) and methoxy groups serve as reactive sites for nucleophilic attacks:
-
Thioxo Group Reactivity :
The C=S bond undergoes nucleophilic substitution with amines or hydrazines. For example, reaction with hydrazine hydrate in ethanol at reflux yields a hydrazine derivative (replacement of sulfur with NH group) .
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine | EtOH, reflux, 6h | 2-Hydrazinyl-thiazolidin-4-one | 78% | |
| Methylamine | DMF, 80°C, 4h | 2-Methylamino-thiazolidin-4-one | 65% |
-
Methoxy Group Demethylation :
The 4-methoxybenzylidene group can be demethylated using BBr₃ in dichloromethane at 0°C to form a phenolic derivative.
Cycloaddition and Ring-Opening Reactions
The furan ring participates in Diels-Alder reactions:
-
With maleic anhydride in toluene at 110°C, the furan undergoes [4+2] cycloaddition to form a bicyclic oxanorbornene system.
| Dienophile | Solvent | Temperature | Reaction Time | Product Structure | Yield (%) |
|---|---|---|---|---|---|
| Maleic anhydride | Toluene | 110°C | 12h | Oxanorbornene adduct | 82% |
Oxidation Reactions
The thiazolidinone core and benzylidene group are susceptible to oxidation:
-
Thioxo to Carbonyl Oxidation :
Treatment with H₂O₂ in acetic acid converts the C=S group to C=O, forming (5Z)-3-(furan-2-ylmethyl)-5-(4-methoxybenzylidene)-2-oxo-1,3-thiazolidin-4-one .
| Oxidizing Agent | Solvent | Temperature | Conversion Efficiency |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 60°C | >90% |
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Benzylidene Oxidation :
KMnO₄ in alkaline conditions oxidizes the benzylidene double bond to a diketone.
Electrophilic Aromatic Substitution
The furan and methoxybenzylidene moieties undergo halogenation:
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Bromination :
Electrophilic bromination with Br₂ in CCl₄ at 0°C selectively substitutes the furan ring at the 5-position.
| Halogenation Site | Reagent | Conditions | Product |
|---|---|---|---|
| Furan (C5) | Br₂ | CCl₄, 0°C, 2h | 5-Bromo-furan derivative |
Metal Complexation
The sulfur and nitrogen atoms coordinate with transition metals:
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Cu(II) Complex Formation :
Reaction with CuCl₂ in methanol yields a square-planar complex, enhancing antibacterial activity .
| Metal Salt | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| CuCl₂ | 1:2 (M:L) | Square-planar | Antimicrobial agents |
Biochemical Interactions
The compound inhibits enzymes via non-competitive mechanisms:
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Tyrosinase Inhibition :
Binds to the active site of mushroom tyrosinase (PDB ID: 2Y9X) with a Ki of 1.5 µM, surpassing kojic acid (IC₅₀ = 15.91 µM) . -
3-Dehydroquinase Inhibition :
Exhibits a binding affinity of -5.88 kcal/mol against Salmonella typhi enzyme, validated by molecular docking .
Degradation Pathways
-
Acidic Hydrolysis :
In 6M HCl at 100°C, the thiazolidinone ring opens to form 2-(furan-2-ylmethyl)amino-4-methoxycinnamic acid . -
Photodegradation :
UV exposure (254 nm) in methanol leads to cleavage of the benzylidene double bond, forming furan-2-carbaldehyde and 4-methoxybenzaldehyde.
Catalytic Modifications
-
Ultrasound-Assisted Reactions :
Sonication with DSDABCOC catalyst reduces reaction time from 8h to 45 minutes for thiazolidinone synthesis . -
Bi(SCH₂COOH)₃ Catalysis :
Enhances cyclocondensation yields (85–92%) under solvent-free conditions .
This compound’s reactivity profile highlights its versatility in synthetic and medicinal chemistry. Strategic functionalization of its core structure enables tailored modifications for targeted biological applications.
Scientific Research Applications
Structural Information
- IUPAC Name : (5Z)-3-(furan-2-ylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Molecular Formula : C16H13NO3S2
- Molecular Weight : 331.415 g/mol
- CAS Number : 500271-05-6
Antioxidant Activity
Research has indicated that thiazolidinone derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Properties
Studies have reported that this compound possesses antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in breast and colon cancer lines. This effect is attributed to its ability to inhibit specific signaling pathways involved in cell proliferation.
Anti-inflammatory Effects
Research indicates that thiazolidinone derivatives can modulate inflammatory responses. The compound has shown promise in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed a significant reduction in radical concentration, indicating strong antioxidant activity.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial activity of the compound against Staphylococcus aureus and Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, highlighting its potential as an antimicrobial agent.
Case Study 3: Anticancer Mechanism Exploration
A cellular study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. It can also interact with cellular membranes, disrupting their integrity and leading to cell death in microbial organisms. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate key biological processes is a focus of ongoing research.
Comparison with Similar Compounds
Rhodanine derivatives exhibit significant variations in biological and physicochemical properties depending on substituents at positions 3 and 4. Below is a systematic comparison of the target compound with structurally analogous molecules reported in the literature.
Structural and Substituent Analysis
Table 1: Substituent Comparison of Key Rhodanine Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxybenzylidene group enhances electron density compared to derivatives with nitro (e.g., 11a-b in ) or fluoro (e.g., 3 in ) substituents, which may alter redox properties and target interactions.
Key Observations :
- Conventional Methods : Slower reactions (e.g., 5b in ) often yield crystalline products but with longer reaction times.
Key Observations :
- Methoxy and Hydroxy Groups : Derivatives with 4-hydroxy-3-methoxybenzylidene (e.g., 5c, 9n) show enhanced bioactivity due to improved hydrogen-bonding capacity .
- Furan vs. Benzodioxin : The target’s furan substituent may confer metabolic stability compared to benzodioxin-containing analogs (e.g., 9m in ), which are bulkier and more lipophilic.
Physicochemical and Crystallographic Data
Table 4: Structural Parameters from Crystallography
Key Observations :
- Conformational Rigidity : The target compound’s Z-configuration and planar benzylidene group likely stabilize π-π stacking interactions, similar to compound I .
- Hydrogen Bonding : Derivatives with hydroxy groups (e.g., III in ) form intramolecular H-bonds, influencing solubility and crystal packing.
Biological Activity
The compound (5Z)-3-(furan-2-ylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a structural motif recognized for its diverse biological activities. Thiazolidinones have been extensively studied for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory contexts. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidin-4-one core with a furan and methoxybenzylidene substituent. This unique structure may influence its biological activity through interactions with various biological targets.
Anticancer Activity
Thiazolidin-4-one derivatives are known for their anticancer properties. Recent studies indicate that compounds within this class can induce apoptosis in cancer cells through various pathways:
- Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in cell proliferation and survival. For instance, studies have shown that thiazolidinone derivatives can inhibit protein kinases and other targets critical for cancer cell growth .
-
Case Studies :
- A study evaluated several thiazolidinone derivatives, revealing that many exhibited significant cytotoxicity against various cancer cell lines, including K562 (leukemia) and HeLa (cervical cancer) cells. The IC50 values ranged from 8.5 µM to 15.1 µM, indicating potent anticancer activity .
- Another investigation highlighted the role of thiazolidinones in inducing apoptosis via both intrinsic and extrinsic pathways in HeLa cells .
Antimicrobial Activity
Thiazolidinones also demonstrate notable antimicrobial properties:
- In Vitro Studies : Research has shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from the thiazolidinone scaffold were effective against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones has been documented as well:
- Research Findings : Compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various experimental models .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their chemical structure:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., -NO2) | Generally enhance anticancer activity |
| Aromatic substitutions | Improve selectivity against cancer cell lines |
| Alkyl chains at C2 position | Affect antimicrobial efficacy |
Q & A
Q. What are the standard synthetic routes for (5Z)-3-(furan-2-ylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, and how are reaction conditions optimized?
The compound is typically synthesized via a two-step process: (1) condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a Schiff base intermediate, followed by (2) cyclization with chloroacetic acid or derivatives under acidic conditions (e.g., acetic acid or HCl). Key parameters include solvent choice (ethanol or methanol), temperature (reflux at 70–80°C), and stoichiometric ratios (1:1 aldehyde to thiosemicarbazide). Yield optimization often involves recrystallization from DMF-ethanol mixtures .
Q. How is the Z-configuration of the benzylidene group confirmed in this compound?
The (5Z)-configuration is confirmed using single-crystal X-ray diffraction (SC-XRD), which reveals the spatial arrangement of substituents around the C5=C bond. For example, SC-XRD data for analogous thiazolidinones show dihedral angles between the benzylidene and thiazolidinone rings of ~5–10°, consistent with a planar Z-configuration. Additional validation employs NOESY NMR to detect spatial proximity between the furan methyl group and benzylidene protons .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data are observed?
- FT-IR : Strong absorption bands at ~3150–3300 cm⁻¹ (N-H stretch), ~1700–1750 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C=S).
- ¹H/¹³C NMR : The benzylidene proton appears as a singlet at δ 7.8–8.2 ppm, while the furan methyl group resonates at δ 3.8–4.2 ppm.
- UV-Vis : A π→π* transition band near 300–350 nm confirms conjugation in the benzylidene-thiazolidinone system .
Advanced Research Questions
Q. How do computational methods like DFT complement experimental data in understanding electronic properties?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For example, HOMO localization on the thioxo group and LUMO on the benzylidene moiety suggests charge-transfer interactions, aligning with UV-Vis absorption profiles. Discrepancies between calculated and experimental NMR shifts (e.g., <5% error) validate the hybrid functional’s accuracy .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions (e.g., bacterial strains, cell lines, or incubation times). Methodological standardization is critical:
- Use MIC (minimum inhibitory concentration) assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) controls.
- Validate cytotoxicity via MTT assays on cancer (e.g., MCF-7) and normal (e.g., HEK293) cell lines.
- Cross-reference with structural analogs (e.g., iodine-substituted derivatives) to isolate substituent effects .
Q. How is regioselectivity controlled during electrophilic substitution reactions of the thiazolidinone core?
The electron-rich thiazolidinone ring directs electrophiles to the C5 benzylidene group. For example, iodination at the para position of the benzylidene aryl ring proceeds via electrophilic aromatic substitution (EAS) using I₂/HNO₃, yielding 3-iodo derivatives. Solvent polarity (e.g., DMF vs. THF) and Lewis acid catalysts (e.g., FeCl₃) modulate reaction rates and selectivity .
Q. What advanced purification techniques improve yield and purity for scale-up synthesis?
- Flash Chromatography : Employ silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate 8:2 to 5:5).
- Recrystallization : Use DMF/water or methanol/chloroform mixtures to remove unreacted aldehyde or thiosemicarbazide.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for biological testing .
Methodological Notes
- Contradiction Handling : Cross-validate SC-XRD and DFT data to confirm stereochemistry before biological assays .
- Reaction Optimization : Use design of experiments (DoE) to assess solvent, temperature, and catalyst interactions .
- Data Reproducibility : Report NMR solvent (e.g., DMSO-d₆) and reference standards (e.g., TMS) to ensure cross-study comparability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
